molecular formula C17H15N B6327666 2-Benzyl-5-phenyl-1H-pyrrole CAS No. 905971-72-4

2-Benzyl-5-phenyl-1H-pyrrole

Cat. No.: B6327666
CAS No.: 905971-72-4
M. Wt: 233.31 g/mol
InChI Key: NACCNHIWAAXBGY-UHFFFAOYSA-N
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Description

2-Benzyl-5-phenyl-1H-pyrrole is a chemical compound of significant interest in synthetic organic and medicinal chemistry research due to its structural relationship with potent pharmacologically active molecules. The core pyrrole ring is a fundamental heterocycle in biology and materials science . Substituted pyrroles, particularly those with benzyl and phenyl groups, have been identified as key scaffolds in the development of enzyme inhibitors. Specifically, structural-activity relationship (SAR) studies on analogous 1-benzyl-4,5-diphenyl-1H-pyrrole derivatives have demonstrated their potential as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), which are enzymes conferring antibiotic resistance in bacteria . The presence of the benzyl group on the pyrrole nitrogen and aromatic phenyl rings is often critical for this inhibitory activity, suggesting that this compound serves as a valuable precursor or core structure for developing novel antibacterial agents to combat drug-resistant infections . Researchers utilize this compound as a building block for the synthesis of more complex molecules and to further explore its applications in drug discovery and chemical biology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-benzyl-5-phenyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-3-7-14(8-4-1)13-16-11-12-17(18-16)15-9-5-2-6-10-15/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACCNHIWAAXBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Synthetic Approaches: Knorr and Paal-Knorr Cyclization

The Knorr pyrrole synthesis, involving the condensation of α-aminoketones with β-ketoesters, has been adapted for multi-substituted pyrroles. For example, aziridine derivatives undergo regioselective ring-opening with nucleophiles like TMSN3_3, followed by intramolecular cyclization to form pyrroles . In one protocol, aziridine 1a (0.38 mmol) reacted with TMSN3_3 (0.76 mmol) in CH3_3CN at 90°C for 4 hours, yielding 80% of pyrrole 2a after column chromatography .

The Paal-Knorr method, utilizing 1,4-diketones and ammonia, has also been employed. However, limitations arise in controlling substituent positions, particularly for 2,5-disubstituted variants. A modified approach involves hydroxymethyl-substituted intermediates, which undergo dehydrative aromatization to yield 2-formyl pyrroles .

Transition Metal-Catalyzed Methods

Transition metal catalysts, such as palladium and nickel, enhance reaction efficiency and selectivity. A patent describing the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde exemplifies this strategy . Although the target compound differs, the methodology is adaptable:

  • First Reduction : 2-(2-Fluorobenzoyl)malononitrile undergoes hydrogenation with 10% Pd/C in tetrahydrofuran (THF) at 47°C under 0.01 MPa H2_2, achieving >99% conversion .

  • Second Reduction : The intermediate is treated with Raney nickel in water, yielding the final product with 87.42% molar yield and 99.49% purity .

This two-step, one-pot process minimizes intermediate isolation and reduces waste generation, demonstrating scalability for 2-Benzyl-5-phenyl-1H-pyrrole synthesis .

Method Conditions Yield Catalyst
Knorr Cyclization TMSN3_3, CH3_3CN, 90°C, 4h80%None
Pd/C Hydrogenation H2_2 (0.01 MPa), THF, 47°C, 9h87.42%Pd/C, Raney Ni
Sulfur Ylide Cyclization RT, DMSO, 24h92%None

Recent Advances in Green Chemistry

Environmental considerations have driven innovations in solvent selection and catalyst recovery. The use of biodegradable solvents like dimethyl sulfoxide (DMSO) and water in cyclization reactions aligns with green chemistry principles . Additionally, microwave-assisted synthesis and flow chemistry are emerging as tools for reducing reaction times and energy consumption.

Comparative Analysis of Methodologies

  • Traditional Methods : Provide foundational routes but suffer from low yields (60–80%) and multi-step purification .

  • Metal-Catalyzed Methods : Offer higher yields (85–95%) and selectivity but require costly catalysts .

  • One-Pot Strategies : Balance efficiency and sustainability, with yields exceeding 85% and reduced waste .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-phenyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., bromine, chlorine), sulfonating agents (e.g., sulfur trioxide-pyridine complex).

Major Products Formed:

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated or sulfonated pyrrole derivatives.

Scientific Research Applications

2-Benzyl-5-phenyl-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural distinctions between 2-Benzyl-5-phenyl-1H-pyrrole and related compounds are critical to their divergent properties. Key analogs include:

Cis-Benzyl 5-Oxohexahydropyrrolo[3,2-B]Pyrrole-1(2H)-Carboxylate (CAS: 1445950-86-6): A bicyclic hexahydropyrrolo-pyrrole system with an oxo group and benzyl carboxylate substituent. The fused ring system introduces rigidity and increased polarity compared to the monocyclic pyrrole .

This compound lacks the fused bicyclic system and functional groups (e.g., oxo, amino, carboxylate) present in the analogs above, resulting in a simpler, more lipophilic structure.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Polarity CAS Number
This compound C₁₇H₁₅N 233.31 Benzyl, phenyl Low Not provided
Cis-Benzyl 5-Oxohexahydropyrrolo[...] C₁₄H₁₆N₂O₃ 260.29 Oxo, carboxylate Moderate 1445950-86-6
Benzyl 3A-Amino-5-Oxohexahydropyrrolo[...] C₁₄H₁₇N₃O₃ 275.30 Amino, oxo, carboxylate High 1445950-75-3
  • Polarity : The bicyclic analogs exhibit higher polarity due to oxygen- and nitrogen-containing functional groups, impacting solubility in polar solvents. In contrast, this compound’s lack of polar groups favors solubility in organic solvents.
  • Molecular Weight : The analogs have higher molecular weights (260–275 Da) compared to this compound (233 Da), reflecting their additional functional groups and fused rings.

Research Findings and Challenges

  • Structural Complexity: The bicyclic analogs require multi-step syntheses, whereas this compound can likely be prepared via simpler routes.
  • Further research is needed to explore their therapeutic relevance.
  • Commercial Availability : Both bicyclic analogs are marketed by suppliers (e.g., WuXi AppTec, Shanghai Pingguo Pharmaceutical), indicating industrial interest .

Q & A

Basic: What are the standard synthetic routes for preparing 2-Benzyl-5-phenyl-1H-pyrrole, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, such as the condensation of benzyl and phenyl precursors with pyrrole-forming reagents. Key steps include:

  • Multi-component reactions (MCRs): Utilize aldehydes, amines, and ketones in ethanol or acetonitrile under reflux, with catalytic acids (e.g., acetic acid) to form the pyrrole core .
  • Optimization: Reaction temperatures (80–120°C), solvent polarity, and catalyst loading (e.g., K₂CO₃ for deprotonation) significantly impact yield. Continuous flow reactors can enhance efficiency in scaled-up syntheses .
  • Monitoring: Thin-layer chromatography (TLC) is critical for tracking intermediate formation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Methodological Answer:

  • ¹H/¹³C NMR: Analyze aromatic proton signals (δ 6.0–7.5 ppm) and substituent-induced splitting patterns. For example, benzyl protons appear as singlets (δ ~3.8 ppm) .
  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error tolerance. Discrepancies may indicate impurities or isomerization .
  • IR Spectroscopy: Identify NH stretching (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) to validate the pyrrole ring and substituents .

Advanced: How can single-crystal X-ray diffraction (SHELX) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • SHELX Suite: Use SHELXL for refining crystal structures against high-resolution data. Key parameters include:
    • Twinned data handling: SHELXL’s twin law refinement resolves overlapping reflections in non-merohedral twins .
    • Hydrogen bonding networks: Analyze intermolecular interactions (e.g., NH⋯O) to explain packing motifs .
  • Validation: Cross-check with PLATON or Mercury to detect voids, disorder, or incorrect space group assignments .

Advanced: What strategies are recommended for analyzing contradictory data between computational models and experimental results for this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Compare calculated NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Crystallographic vs. Solution Structures: Resolve discrepancies (e.g., bond length variations) by analyzing temperature-dependent NMR or variable-temperature XRD .
  • Dynamic NMR: Probe ring puckering or substituent rotation if splitting patterns conflict with static models .

Methodological: What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate). Monitor fractions via TLC to isolate the target compound .
  • Recrystallization: Polar solvents (e.g., ethanol/water mixtures) yield high-purity crystals. Slow cooling minimizes co-crystallization of by-products .
  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities, especially for SAR studies .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups on the benzyl/phenyl rings. Test against biological targets (e.g., inflammatory cytokines or microbial strains) .
  • 3D-QSAR Models: Use CoMFA or CoMSIA to correlate substituent electronic properties with activity. Validate with in vitro assays (e.g., IC₅₀ determination) .
  • Crystallographic Data: Map binding interactions (e.g., via protein-ligand XRD) to guide rational design .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • By-Product Management: Optimize stoichiometry and catalyst recycling to minimize waste. For example, Pd catalysts in cross-coupling steps require careful recovery .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time .
  • Green Chemistry: Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-5-phenyl-1H-pyrrole
Reactant of Route 2
2-Benzyl-5-phenyl-1H-pyrrole

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